N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine is a compound that can be synthesized through the reaction of ethylenediamine with benzyl chloride under specific technological conditions. The synthesis process is characterized by a lower molar ratio of ethylenediamine to benzyl chloride, which is typically between 1.8 to 2.1 to 1.0, and involves the direct rectification of the reacting substances. The technology used for this synthesis is described as simple and convenient, yielding a high purity product with a yield of 75.2% based on benzyl chloride .

Synthesis Analysis

The synthesis of compounds related to N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine involves various organometallic and coordination chemistry techniques. For instance, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine has been studied, providing insights into the formation of phenyllithium, which can be used in further organic and organometallic syntheses . Additionally, the synthesis of novel platinum(II) complexes derived from N-benzyl-ethylenediamine and oxalate has been reported, where precursor compounds were synthesized by reacting N-benzyl-ethylenediamine with K2PtCl4, followed by substitution with oxalate .

Molecular Structure Analysis

The molecular structure of compounds similar to N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine has been analyzed using various spectroscopic and crystallographic techniques. For example, a ruthenium complex of N,N'-bis(benzimidazole-2yl-ethyl)-ethylenediamine was characterized by DFT-TDDFT computational studies, revealing the equatorial plane formed by amine and benzimidazole nitrogens in a distorted octahedral geometry . Similarly, the crystal structure of N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was determined by single-crystal X-ray diffraction, showing a staggered conformation with co-planar phenyl rings and C=N imine bonds .

Chemical Reactions Analysis

The chemical reactivity of ethylenediamine derivatives includes their ability to form complexes and participate in catalytic reactions. For instance, ethylenediamine/Cu(OAc)2 · H2O has been used as a catalyst system for the cyanation of aryl bromides, demonstrating the versatility of ethylenediamine derivatives in organic synthesis . Furthermore, the synthesis of optically active trisubstituted 1,2-ethylenediamines via Grignard addition to N-diphenylphosphinoyl ketimines derived from amino acids has been reported, showcasing the stereoselective nature of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine and related compounds are influenced by their molecular structure. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine exhibits intermolecular C-H···F hydrogen bonds, contributing to its stability. Its infrared spectrum shows a sharp peak at 1640 cm^-1, typical of conjugated C=N stretching, and its 1H NMR spectra display distinct peaks corresponding to aromatic and imine protons . Additionally, the synthesis and characterization of complexes with N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide as a ligand have been explored, revealing complex hydrogen bonds and π-π stacking interactions that contribute to the formation of supramolecular architectures .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

One of the primary applications of N1-benzyl-N1-ethyl-1,2-benzenediamine is in the synthesis of heterocyclic compounds, such as benzodiazepines. Benzodiazepines, known for their biological activities including anticonvulsant, anti-anxiety, and sedative properties, are synthesized using precursors like o-phenylenediamine. The reviewed literature illustrates systematic synthetic strategies for 1,4- and 1,5-benzodiazepines utilizing o-phenylenediamine over the past five years, highlighting the significance of such diamines in medicinal chemistry (Teli et al., 2023).

Biological Applications and Pharmacological Potential

While the specific biological applications and pharmacological potential of N1-benzyl-N1-ethyl-1,2-benzenediamine were not directly identified in the searched literature, compounds with similar structural features or related synthetic pathways often exhibit a range of biological activities. For instance, phenylpiperazine derivatives, which share structural similarities with the discussed compound, have been noted for their versatility in medicinal chemistry, including CNS disorders treatment. This suggests potential areas for further investigation into the biological and pharmacological applications of N1-benzyl-N1-ethyl-1,2-benzenediamine and its derivatives (Maia et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2-N-benzyl-2-N-ethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-17(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16/h3-11H,2,12,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWREYOLKGVJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

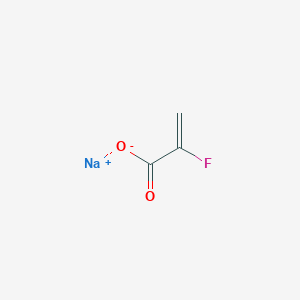

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)